1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a 2,4,5-trimethylphenyl group
Preparation Methods
The synthesis of 1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cycloaddition reactions or the reduction of cyclopentene derivatives.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, temperature control, and pressure adjustments to enhance yield and purity.
Chemical Reactions Analysis
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π interactions with other molecules . These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways .
Comparison with Similar Compounds
1-(2,4,5-Trimethylphenyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: This compound has a trifluoromethyl group instead of the trimethylphenyl group, which can significantly alter its chemical and physical properties.
Cyclopentane-1-carboxylic acid: Lacks the aromatic substitution, making it less complex and potentially less versatile in applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(2,4,5-trimethylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c1-10-8-12(3)13(9-11(10)2)15(14(16)17)6-4-5-7-15/h8-9H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
CBQLAPKXQAIXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2(CCCC2)C(=O)O)C |
Origin of Product |
United States |
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